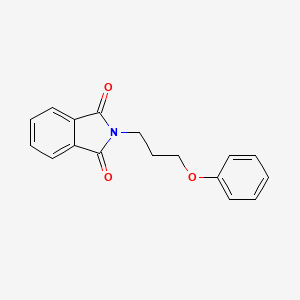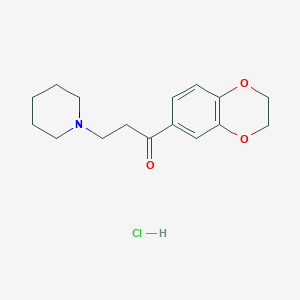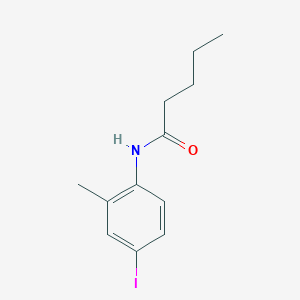
2-(3-苯氧基丙基)-1H-异吲哚-1,3(2H)-二酮
描述
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, closely related to the compound of interest, involves starting from 3-sulfolene. The process includes epoxidation and subsequent opening of the epoxide with nucleophiles to yield derivatives. These derivatives can undergo further transformations to yield amino and triazole derivatives, highlighting the versatile synthetic routes available for such compounds (Tan et al., 2016).
Molecular Structure Analysis
The structural and conformational properties of 1H-Isoindole-1,3(2H)-dione derivatives have been analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods. This comprehensive approach provides insights into the molecular geometry, electronic structure, and potential reactive sites of these compounds, offering a foundation for understanding their chemical behavior (Torrico-Vallejos et al., 2010).
Chemical Reactions and Properties
Isoindoline-1,3-dione derivatives are known for their reactivity towards various chemical agents. The facile synthesis and subsequent reactions with potassium cyanate or sodium thiocyanate under neutral conditions exemplify the compound's ability to undergo chemical transformations, yielding products with high purity and good yields (Nikpour et al., 2006).
Physical Properties Analysis
The crystalline structure and vibrational properties of 1H-Isoindole-1,3(2H)-dione derivatives have been extensively studied. These analyses reveal the compound's solid-state characteristics, including its crystallization behavior and molecular interactions within the crystal lattice. Such studies are crucial for understanding the material's stability, solubility, and potential applications in solid-state devices (Liu et al., 2011).
Chemical Properties Analysis
The reactivity of 1H-Isoindole-1,3(2H)-dione derivatives towards different chemical agents, including their behavior in various chemical reactions, is a subject of ongoing research. Studies on the synthesis, reactivity, and potential applications of these compounds contribute to a deeper understanding of their chemical properties and the development of new materials and pharmaceuticals (Worlikar & Larock, 2008).
科学研究应用
合成和衍生物开发
Tan 等人 (2016) 的一项研究重点关注新型六氢-1H-异吲哚-1,3(2H)-二酮衍生物的合成。此项研究概述了一个从 3-磺烯开始的新型合成工艺,通过环氧化和顺式羟基化工艺,可生成各种六氢-1H-异吲哚-1,3(2H)-二酮衍生物,包括氨基和三唑衍生物 (Tan, Koc, Kishali, Şahin, & Kara, 2016)。
抗癌活性
Tan 等人 (2020) 的研究调查了含有各种取代基的异吲哚-1,3(2H)-二酮化合物的抗癌活性。他们发现不同的取代基,如叔丁基二苯基甲硅烷基醚、叠氮基和羟基,会显著影响这些化合物对各种癌细胞系的细胞毒性作用。一些化合物表现出的抗癌活性高于标准疗法,如 5-氟尿嘧啶 (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020)。
抗菌筛选
Jain 等人 (2006) 合成了新型氮杂咪唑氧基化合物,包括 1H-异吲哚-1,3(2H)-二酮的衍生物。这些化合物接受了抗菌筛选,以评估其作为化学治疗剂的潜力,显示出了在该领域的应用前景 (Jain, Nagda, & Talesara, 2006)。
对人白细胞弹性蛋白酶的抑制效力
Kerrigan 和 Shirley (1996) 的一项研究讨论了 2-[(烷基磺酰基)氧基]-1H-异吲哚-1,3(2H)-二酮衍生物的开发,展示了对人白细胞弹性蛋白酶 (HLE) 的增强抑制效力和选择性,这是炎症性疾病背景下的一个重要发现 (Kerrigan & Shirley, 1996)。
血清素受体亲和力和磷酸二酯酶抑制
Czopek 等人 (2020) 的研究探索了异吲哚-1,3-二酮衍生物作为潜在抗精神病药物的可能性。他们从 4-甲氧基-1H-异吲哚-1,3(2H)-二酮合成了多种衍生物,研究了它们作为磷酸二酯酶 10A 和血清素受体的配体的性质。这项研究有助于了解这些化合物在精神健康障碍和潜在治疗应用中的作用 (Czopek, Partyka, Bucki, Pawłowski, Kołaczkowski, Siwek, Głuch-Lutwin, Koczurkiewicz, Pękala, Jaromin, Tyliszczak, Wesołowska, & Zagórska, 2020)。
多取代异吲哚-1,3-二酮类似物
Tan 等人 (2014) 的另一项研究描述了新型多取代异吲哚-1,3-二酮的合成。这项工作涉及从 2-乙基-5-羟基-3a,4,5,7a-四氢-异吲哚-1,3-二酮中创建新型衍生物,为异吲哚-1,3-二酮类似物的库增加新成员,这些类似物在药物化学的各个领域具有潜在应用 (Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014)。
安全和危害
未来方向
属性
IUPAC Name |
2-(3-phenoxypropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14-9-4-5-10-15(14)17(20)18(16)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTXXTLDITWTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003714 | |
| Record name | 2-(3-Phenoxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenoxypropyl)isoindoline-1,3-dione | |
CAS RN |
83708-38-7 | |
| Record name | NSC68436 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Phenoxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5131451.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5131459.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(3-phenylpropyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131487.png)
![3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5131494.png)
![methyl 4-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5131501.png)
![N-(3-isopropoxypropyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5131514.png)
![N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)
![methyl 7-cyclopropyl-3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5131523.png)

![2,6-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5131528.png)

![N-cyclopropyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5131555.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)